molecular formula C6H8ClN3O3 B2607686 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride CAS No. 1179364-82-9

2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride

Cat. No.: B2607686
CAS No.: 1179364-82-9
M. Wt: 205.6
InChI Key: OYTPQHANLXAUIZ-UHFFFAOYSA-N
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Description

2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride is a derivative of nitrofurantoin, widely recognized for its antimicrobial properties. This compound, with the molecular formula C6H8ClN3O3 and a molecular weight of 205

Scientific Research Applications

2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of various heterocyclic compounds.

    Biology: It serves as a potent β-glucuronidase inhibitor, which is significant in the study of pathological conditions such as colon cancer and renal diseases.

    Medicine: As a derivative of nitrofurantoin, it is widely used for its antimicrobial properties.

    Industry: It is utilized in the bulk manufacturing of antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride typically involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine . This reaction is conducted under solvent-free conditions at temperatures ranging from 80 to 90°C . The reaction progress is monitored using thin-layer chromatography (TLC) with a solvent system comprising hexane and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis, sourcing, and procurement . These methods ensure the availability of the compound in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include aqueous titanium(III) chloride solution for reduction reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being conducted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature yields indoles .

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride involves its interaction with molecular targets and pathways. As a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glucuronides . This inhibition is crucial in reducing the activity of β-glucuronidase, which is associated with various pathological conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride.

    Nitrofurantoin: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its dual role as an antimicrobial agent and a β-glucuronidase inhibitor . This dual functionality makes it a valuable compound in both medical and industrial applications.

Properties

IUPAC Name

2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3.ClH/c7-6-8-2-3(1-4(10)11)5(12)9-6;/h2H,1H2,(H,10,11)(H3,7,8,9,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTPQHANLXAUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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